molecular formula C17H25NO5 B12399205 Dibutepinephrine CAS No. 2735735-23-4

Dibutepinephrine

Cat. No.: B12399205
CAS No.: 2735735-23-4
M. Wt: 323.4 g/mol
InChI Key: XUROVJXCRSDXKR-ZDUSSCGKSA-N
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Description

Dibutepinephrine is a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It is known for its ability to selectively activate alpha and beta adrenergic receptors, making it useful in various medical and research applications .

Preparation Methods

The synthesis of Dibutepinephrine involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

Dibutepinephrine undergoes various chemical reactions, including:

Scientific Research Applications

Dibutepinephrine has a wide range of scientific research applications:

Mechanism of Action

Dibutepinephrine exerts its effects by binding to and activating alpha and beta adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP levels. These molecular targets and pathways are crucial for its sympathomimetic effects, such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Dibutepinephrine is similar to other sympathomimetic agents such as epinephrine and norepinephrine. it has unique properties that make it distinct:

Properties

CAS No.

2735735-23-4

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate

InChI

InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1

InChI Key

XUROVJXCRSDXKR-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C

Origin of Product

United States

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